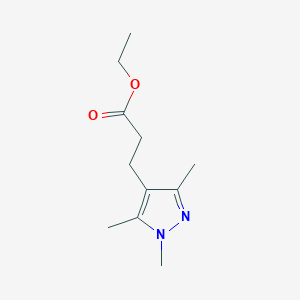
4-Methoxycarbonyl-2-chlorophenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycarbonyl-2-chlorophenylisothiocyanate, also known as MTCI, is a chemical compound that has been widely used in scientific research. MTCI is a member of the isothiocyanate family, which has been shown to exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
Catalyst Systems in Organic Synthesis
A catalyst system based on palladium complexes shows good activity for the methoxycarbonylation of activated aryl chlorides, such as 4-chloromethylbenzoate. This process is important for synthesizing various organic compounds, highlighting the role of 4-methoxycarbonyl derivatives in facilitating these reactions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Synthesis of Fused Quinolines and Quinolones
The compound 3-Methoxycarbonyl-4-keto-2,5-dihydrothiophene is a starting point for synthesizing a range of quinoline and quinolone fused dihydrothiophene dioxides. This demonstrates its utility in synthesizing complex organic structures, crucial in medicinal and material chemistry (White & Storr, 1996).
Photovoltaic Applications
4-Methoxycarbonyl derivatives are used in photovoltaic research, such as in the study of polythiophene derivatives in solar cells. This illustrates the potential of these compounds in renewable energy technologies (Güneş et al., 2008).
Organic Synthesis and Structural Analysis
4-Methoxycarbonyl-1,3-dithiole-2-thione has been synthesized and characterized, providing insights into the structural aspects of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Darviche et al., 2007).
Synthesis of Electron Donor Materials for Solar Cells
4-Methoxycarbonyl derivatives are investigated as electron donors in bulk-heterojunction solar cells. These studies highlight the role of such compounds in improving the efficiency and performance of photovoltaic devices (Sun et al., 2006).
Eigenschaften
IUPAC Name |
methyl 3-chloro-4-isothiocyanatobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABURNPHEZMYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=C=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)


![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)


![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)


